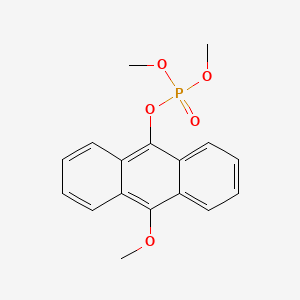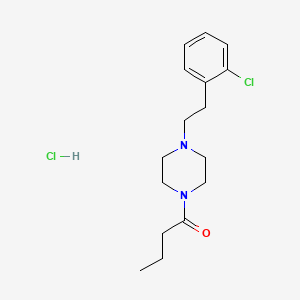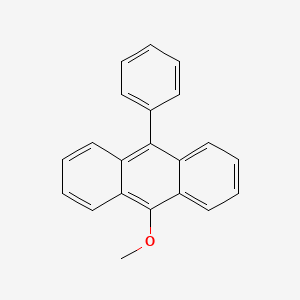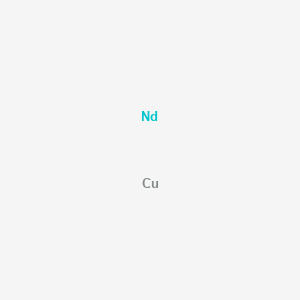
Copper--neodymium (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper–neodymium (1/1) is a compound formed by the combination of copper and neodymium in a 1:1 ratio. This compound is of significant interest due to its unique properties and potential applications in various fields, including chemistry, biology, medicine, and industry. Copper and neodymium are both metals with distinct characteristics; copper is known for its excellent electrical and thermal conductivity, while neodymium is a rare earth element with strong magnetic properties.
準備方法
The synthesis of copper–neodymium (1/1) can be achieved through various methods. One common approach is the co-precipitation method, where copper and neodymium salts are dissolved in a suitable solvent and then precipitated together by adding a precipitating agent . Another method involves the use of metal-organic frameworks, where copper and neodymium are incorporated into a framework structure through a series of chemical reactions . Industrial production methods may involve high-temperature reduction processes or electrochemical deposition techniques to achieve the desired compound.
化学反応の分析
Copper–neodymium (1/1) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, the compound can react with oxygen to form oxides of copper and neodymium . Reduction reactions may involve the use of reducing agents such as hydrogen or carbon monoxide to convert the compound back to its metallic form. Substitution reactions can occur when copper–neodymium (1/1) reacts with other metal salts, leading to the formation of new compounds. Common reagents used in these reactions include acids, bases, and other metal salts .
科学的研究の応用
Copper–neodymium (1/1) has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various chemical reactions due to its unique electronic properties . In biology, the compound is studied for its potential use in medical imaging and drug delivery systems . In the field of medicine, copper–neodymium (1/1) is being explored for its antimicrobial properties and its ability to enhance the effectiveness of certain drugs . Industrial applications include its use in the production of high-strength magnets, electronic components, and advanced materials .
作用機序
The mechanism of action of copper–neodymium (1/1) involves its interaction with various molecular targets and pathways. Copper ions can participate in redox reactions, acting as either electron donors or acceptors . This property allows the compound to influence various biochemical processes, including oxidative stress and cellular respiration. Neodymium, on the other hand, interacts with magnetic fields and can affect the behavior of magnetic materials at the molecular level . The combined effects of copper and neodymium in the compound result in unique properties that can be harnessed for various applications.
類似化合物との比較
Copper–neodymium (1/1) can be compared with other similar compounds, such as copper–iron and copper–nickel compounds. While copper–iron compounds are known for their catalytic properties and are widely used in industrial processes, copper–neodymium (1/1) offers the added advantage of strong magnetic properties due to the presence of neodymium . Copper–nickel compounds, on the other hand, are known for their corrosion resistance and are commonly used in marine applications
特性
CAS番号 |
12019-05-5 |
|---|---|
分子式 |
CuNd |
分子量 |
207.79 g/mol |
IUPAC名 |
copper;neodymium |
InChI |
InChI=1S/Cu.Nd |
InChIキー |
XOYZEBISYWDKED-UHFFFAOYSA-N |
正規SMILES |
[Cu].[Nd] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


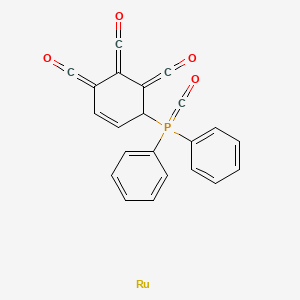
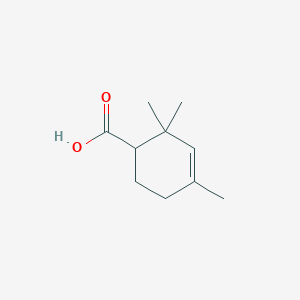
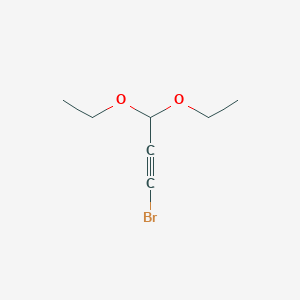
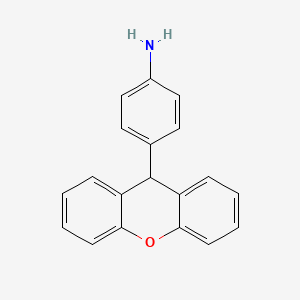
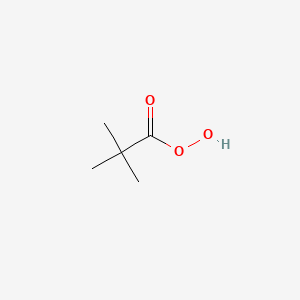

![17-Hydroxy-5,13-dimethyl-1,2,4,6,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14712207.png)
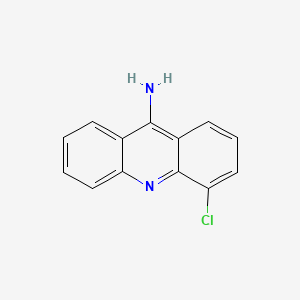
![2-{[4-(2-Methylhex-5-en-3-yn-2-yl)phenoxy]methyl}oxirane](/img/structure/B14712212.png)
![(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-methylene-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B14712216.png)
